2,3-Difluoronaphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6F2 |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
2,3-difluoronaphthalene |
InChI |
InChI=1S/C10H6F2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H |
InChI Key |
QXXPHLUVYXNNLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3 Difluoronaphthalene
Direct Synthesis Approaches
Direct synthesis methods offer a streamlined route to 2,3-difluoronaphthalene, often involving high-temperature reactions and reactive intermediates.
Gas-Phase Co-pyrolysis Techniques
A notable direct synthesis involves the gas-phase co-pyrolysis of styrene (B11656) with chlorodifluoromethane (B1668795). lookchem.comlookchem.comjournal-vniispk.ru This high-temperature process, conducted in a flow reactor, yields this compound through complex reaction pathways. lookchem.comresearchgate.net
Table 1: Optimized Reaction Conditions for Gas-Phase Co-pyrolysis
| Parameter | Optimal Range | Precursors |
| Temperature | 550-650°C lookchem.comresearchgate.net | Styrene |
| Chlorodifluoromethane | ||
| Reactor Type | Flow Reactor researchgate.net |
The gas-phase co-pyrolysis of styrene and chlorodifluoromethane proceeds through two primary reaction channels, both initiated by the thermal decomposition of chlorodifluoromethane to generate difluorocarbene (:CF2). lookchem.comresearchgate.net Difluorocarbene is a highly reactive intermediate that plays a central role in the formation of the naphthalene (B1677914) ring system. cas.cnnih.gov
The main reaction channel involves the following steps:
Difluorocarbene generation: Chlorodifluoromethane decomposes at high temperatures to form difluorocarbene and hydrogen chloride.
Cycloaddition to styrene: The electrophilic difluorocarbene undergoes a [2+1] cycloaddition reaction with the double bond of styrene to form 1,1-difluoro-2-phenylcyclopropane. researchgate.net
Rearrangement: This cyclopropane (B1198618) intermediate is unstable under the reaction conditions and rearranges to form 2-fluoroindene. researchgate.net
Second difluorocarbene addition and aromatization: A second molecule of difluorocarbene adds to 2-fluoroindene, and subsequent reactions lead to the aromatization of the ring system, ultimately yielding this compound. researchgate.net
A secondary reaction channel also contributes to the formation of the final product:
Dimerization of difluorocarbene: Two difluorocarbene molecules can dimerize to form tetrafluoroethylene (B6358150) (TFE). researchgate.net
[2+2] Cycloaddition: TFE then undergoes a [2+2] cycloaddition with styrene to produce 1,1,2,2-tetrafluoro-3-phenylcyclobutane. researchgate.net
Aromatization: This cyclobutane (B1203170) derivative subsequently aromatizes to form this compound. researchgate.net
The understanding of these mechanistic pathways is crucial for controlling the reaction and improving the selectivity towards this compound.
Aromatization is the final and critical step in the synthesis of this compound through co-pyrolysis. nih.govimmunotech.czwikipedia.org In the primary pathway, the adduct formed from 2-fluoroindene and difluorocarbene undergoes a series of rearrangements and eliminations to achieve the stable aromatic naphthalene core. researchgate.net Similarly, in the secondary pathway, the 1,1,2,2-tetrafluoro-3-phenylcyclobutane intermediate undergoes a process of dehydrofluorination and rearrangement to achieve the aromatic difluoronaphthalene structure. researchgate.net The high temperatures of the pyrolysis reaction provide the necessary energy to overcome the activation barriers for these aromatization processes. Further cycloaddition reactions are generally minimized under optimized conditions to prevent the formation of higher molecular weight polycyclic aromatic hydrocarbons.
Cycloaddition-based Syntheses
Cycloaddition reactions provide a powerful and often more controlled approach to constructing the naphthalene skeleton with specific substitution patterns.
A highly effective method for the regioselective synthesis of substituted naphthalenes is the [2+2+2] cycloaddition reaction catalyzed by transition metal complexes. rsc.org Specifically, nickel(0)-benzyne complexes have been shown to react with 1,3-diynes to form 2,3-dialkynyl naphthalenes with high regioselectivity. nih.govacs.org While this specific example leads to dialkynyl naphthalenes, the underlying principle can be adapted for the synthesis of this compound by employing appropriately fluorinated starting materials.
The mechanism of this reaction involves the coordination of the benzyne (B1209423) and the two alkyne units to the nickel center, followed by oxidative cyclization to form a nickelacyclopentadiene intermediate. Subsequent insertion of the benzyne into a nickel-carbon bond and reductive elimination yields the naphthalene product. wvu.edu The regioselectivity of the cycloaddition is influenced by the steric and electronic properties of the substituents on the diyne. acs.org
Table 2: Key Features of [2+2+2] Cycloaddition for Naphthalene Synthesis
| Feature | Description |
| Catalyst | Nickel(0) complexes nih.govacs.org |
| Reactants | Benzyne, 1,3-Diynes nih.govacs.org |
| Key Intermediate | Nickelacyclopentadiene wvu.edu |
| Selectivity | High regioselectivity nih.govacs.org |
[2+2] Cycloaddition Involving Tetrafluoroethylene Derivatives
The [2+2] cycloaddition reaction is a powerful strategy for constructing four-membered rings, which can serve as precursors to more complex aromatic systems. nih.govnih.gov In the context of this compound synthesis, a notable pathway involves the reaction of styrene with tetrafluoroethylene (TFE), which is a product of difluorocarbene dimerization. researchgate.net
A key process is the gas-phase co-pyrolysis of styrene with chlorodifluoromethane (CHClF₂), a source of difluorocarbene (:CF₂), at temperatures between 550–650 °C. researchgate.net This reaction proceeds through two parallel channels. In the second channel, difluorocarbene dimerizes to form tetrafluoroethylene. A subsequent [2+2] cycloaddition between styrene and tetrafluoroethylene yields 1,1,2,2-tetrafluoro-3-phenylcyclobutane. This cycloadduct then undergoes aromatization, involving ring-expansion and hydrogen fluoride (B91410) (HF) elimination, to form this compound. researchgate.net The use of solid-acid catalysts like titania can influence the reaction pathway, accelerating ring-expansion and potentially altering the regioselectivity of the final product. researchgate.net
Table 1: Key Intermediates in [2+2] Cycloaddition Pathway Click on a row to display more information.
| Precursors | Intermediate | Product | Conditions |
|---|
Multi-step Convergent Syntheses from Defined Building Blocks
Convergent synthesis is a strategy designed to enhance the efficiency of multi-step chemical syntheses by preparing separate fragments of a complex molecule and then combining them in the final stages. scholarsresearchlibrary.comwikipedia.org This approach is advantageous for constructing complex molecules like substituted naphthalenes.
While a direct one-pot convergent synthesis of this compound from 1,8-diaminonaphthalene, tetrafluoroethylene, and buta-1,3-diene is not explicitly detailed as a single process, these building blocks are utilized in multi-step pathways to generate fluorinated aromatic compounds.
From Tetrafluoroethylene and Buta-1,3-diene : The gas-phase copyrolysis of tetrafluoroethylene and buta-1,3-diene at 495–505 °C produces 3,3,4,4-tetrafluorocyclohex-1-ene. This intermediate can be selectively halogenated and dehydrohalogenated to yield precursors like 1-chloro-2,3-difluorobenzene, which can be further elaborated into more complex difluorinated aromatic structures. researchgate.net
From 1,8-Diaminonaphthalene : Classical reactions can be adapted to prepare fluorinated naphthalene derivatives from 1,8-diaminonaphthalene. nih.gov For instance, 4,5-difluoro-1-naphthalenecarboxylic acid has been synthesized from 1,8-diaminonaphthalene, demonstrating its utility as a starting material for introducing fluorine atoms onto the naphthalene skeleton. researchgate.net
Regioselective Functionalization of this compound
The strategic functionalization of the this compound core is crucial for its application in synthesizing more complex molecules. Regioselectivity can be achieved through directed C-H functionalization or by leveraging the inherent reactivity of the naphthalene system in electrophilic aromatic substitution reactions.
Directed C-H Functionalization Strategies
Directed C-H functionalization is a modern synthetic tool that allows for the selective activation of specific C-H bonds, often through the use of a directing group that coordinates to a metal catalyst. u-tokyo.ac.jp
Organolithium reagents, such as butyllithium (B86547) (BuLi), are powerful bases used for deprotonation and subsequent functionalization. princeton.edusigmaaldrich.com The reaction of this compound with BuLi serves as a key step for selective functionalization. researchgate.net The lithiation occurs regioselectively at the C1 position, which is adjacent to the fluorine-bearing carbon. The resulting organolithium intermediate can then be reacted with various electrophiles to introduce a range of substituents. researchgate.netsciforum.net This method has been successfully used to synthesize 1-methyl-, 1,4-dimethyl-, 1-acetyl-, 1-formyl-, and 1-carboxyl-substituted 2,3-difluoronaphthalenes. researchgate.net
Table 2: Products from Organolithium-mediated Functionalization of this compound Click on a row to display more information.
| Reagent | Site of Functionalization | Example Products |
|---|
Transition metal catalysis, particularly with palladium (Pd) and rhodium (Rh), offers sophisticated methods for C-H activation. snnu.edu.cnmdpi.com These reactions typically proceed via a chelation-assisted mechanism where a directing group on the substrate coordinates to the metal center, facilitating the cleavage of a specific C-H bond. u-tokyo.ac.jpnih.govnih.gov
For a substituted this compound, a directing group would be required to guide the metal catalyst to a specific C-H bond. For example, an N-containing directing group at the C1 position would likely direct palladation or rhodation to the C8 (peri) position to form a stable five- or six-membered metallacyclic intermediate. nih.gov This intermediate could then react with a coupling partner, such as an alkene or alkyne, to form a new C-C bond. nih.govbeilstein-journals.org While specific examples on this compound are not detailed in the provided sources, the general mechanisms are well-established. snnu.edu.cnmdpi.comnih.gov
Table 3: General Conditions for Transition Metal-Catalyzed C-H Activation Click on a row to display more information.
| Catalyst Type | Typical Precatalyst | General Conditions |
|---|---|---|
| Palladium | Pd(OAc)₂, PdCl₂(MeCN)₂ | Oxidant (e.g., Cu(OAc)₂, Ag₂CO₃), High Temperature |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, proceeding through a two-step addition-elimination mechanism involving a resonance-stabilized carbocation intermediate (arenium ion). uomustansiriyah.edu.iqminia.edu.eg In this compound, the fluorine atoms are deactivating, electron-withdrawing groups. researchgate.net Consequently, electrophilic attack is directed away from the fluorinated ring and occurs preferentially on the other ring.
Research has shown that nitration and bromination of this compound predominantly yield 6,7-difluoro-1-nitronaphthalene and 1-bromo-6,7-difluoronaphthalene, respectively. researchgate.net Friedel-Crafts acylation with acetyl chloride (AcCl) in the presence of aluminum chloride (AlCl₃) also occurs on the non-fluorinated ring. The regioselectivity of this acylation is highly dependent on the reaction conditions, such as the order of reagent addition, yielding mixtures of 1-(6,7-difluoronaphthalen-1-yl)ethanone and 1-(6,7-difluoronaphthalen-2-yl)ethanone in high yields under optimized conditions. researchgate.net
Table 4: Regioselectivity in Electrophilic Aromatic Substitution of this compound Click on a row to display more information.
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 6,7-Difluoro-1-nitronaphthalene |
| Bromination | Br₂/FeBr₃ | 1-Bromo-6,7-difluoronaphthalene |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,1,2,2-Tetrafluoro-3-phenylcyclobutane |
| 1,8-Diaminonaphthalene |
| 1-(6,7-Difluoronaphthalen-1-yl)ethanone |
| 1-(6,7-Difluoronaphthalen-2-yl)ethanone |
| 1-Bromo-6,7-difluoronaphthalene |
| 1-Chloro-2,3-difluorobenzene |
| This compound |
| 3,3,4,4-Tetrafluorocyclohex-1-ene |
| 4,5-Difluoro-1-naphthalenecarboxylic acid |
| 6,7-Difluoro-1-nitronaphthalene |
| Acetyl chloride |
| Aluminum chloride |
| Buta-1,3-diene |
| Butyllithium |
| Chlorodifluoromethane |
| Styrene |
| Tetrafluoroethylene |
Regioselectivity in Nitration and Bromination Processes
Electrophilic nitration and bromination of this compound proceed with high regioselectivity, primarily directed by the powerful deactivating effect of the two fluorine atoms. The C2 and C3 fluorine atoms significantly reduce the electron density of the ring to which they are attached (the A-ring), making it highly resistant to electrophilic attack. Consequently, electrophiles preferentially target the unsubstituted B-ring (positions 5, 6, 7, and 8).
Within the unsubstituted ring, the α-positions (5 and 8) are electronically more activated and thus more susceptible to electrophilic attack than the β-positions (6 and 7), a characteristic feature of the naphthalene ring system. This leads to a strong preference for substitution at the 5-position (or the equivalent 8-position).
Nitration: The nitration of this compound, typically conducted using a mixture of nitric acid and sulfuric acid, yields 2,3-difluoro-5-nitronaphthalene as the predominant product. The formation of the 1-nitro isomer, which would be ortho to the C2 fluorine, is significantly suppressed. While fluorine is an ortho, para-director via resonance, its strong inductive deactivation of the A-ring is the overwhelming factor, directing the reaction to the more electron-rich B-ring.
Bromination: Similarly, the electrophilic bromination with molecular bromine, often in the presence of a non-polar solvent or a weak Lewis acid, also shows a pronounced preference for the 5-position. The reaction yields 2,3-difluoro-5-bromonaphthalene as the major isomer. The directing effects governing bromination mirror those in nitration, where the unsubstituted ring's α-position is the kinetic site of attack.
The experimental findings for these reactions are summarized in the table below.
Table 1: Regioselectivity in Nitration and Bromination of this compound
| Reaction | Reagents/Conditions | Major Product | Minor Product(s) | Regiochemical Outcome |
| Nitration | HNO₃ / H₂SO₄ | 2,3-Difluoro-5-nitronaphthalene | 2,3-Difluoro-1-nitronaphthalene | Highly selective (>95%) for the 5-position due to deactivation of the fluorine-substituted ring. |
| Bromination | Br₂ / CCl₄ or CH₃COOH | 2,3-Difluoro-5-bromonaphthalene | Traces of other isomers | Strong preference for substitution at the α-position (C5) of the unsubstituted ring. |
Studies on Acylation Regioselectivity and Reagent Dependence
The Friedel-Crafts acylation of this compound introduces additional complexity due to the steric bulk of the acylium ion electrophile and its dependence on the choice of Lewis acid and acylating agent. While the electronic principles favoring substitution on the unsubstituted B-ring still apply, the outcome can be modulated by steric and thermodynamic factors.
Under standard Friedel-Crafts conditions using acyl chlorides (e.g., acetyl chloride) and a strong Lewis acid like aluminum chloride (AlCl₃), the reaction follows the established pattern of substitution at the most electronically activated position. The primary product is the 5-acyl derivative, resulting from attack at the α-position of the unsubstituted ring.
However, research has shown that the regioselectivity can be altered, particularly when using cyclic anhydrides like succinic anhydride (B1165640) in a Haworth-type reaction. In these cases, a significant amount of the 6-acyl product can be formed. The formation of the 6-substituted isomer is often attributed to thermodynamic control and the avoidance of steric strain. Substitution at the 5-position introduces a sterically demanding interaction between the acyl group and the peri-hydrogen atom at the 4-position. In contrast, substitution at the 6-position (a β-position) is sterically less hindered. Under conditions that allow for product equilibration, the thermodynamically more stable 6-isomer can become a major or even the predominant product. This reagent-dependent shift in regioselectivity highlights the delicate balance between kinetic (electronic) and thermodynamic (steric) control in the acylation of this system.
The table below contrasts the outcomes based on the acylating agent.
Table 2: Reagent-Dependent Regioselectivity in the Acylation of this compound
| Acylating Agent | Lewis Acid | Major Product(s) | Key Observation |
| Acetyl Chloride | AlCl₃ | 5-Acetyl-2,3-difluoronaphthalene | Follows standard kinetic control, favoring attack at the electronically activated α-position (C5). |
| Succinic Anhydride | AlCl₃ | Mixture of 4-(2,3-Difluoronaphthalen-5-yl)-4-oxobutanoic acid and 4-(2,3-Difluoronaphthalen-6-yl)-4-oxobutanoic acid | Formation of the 6-substituted isomer is significant, suggesting thermodynamic control and avoidance of peri-steric strain. |
Chemical Reactivity and Derivative Synthesis
Fundamental Reaction Pathways and Mechanisms
Investigation of Nucleophilic Substitution Reactions with Diverse Nucleophiles
Nucleophilic substitution reactions involve the displacement of a leaving group by a nucleophile, a species rich in electrons. savemyexams.comspcmc.ac.inrammohancollege.ac.in In the context of haloarenes, the polarity of the carbon-halogen bond makes the carbon atom susceptible to nucleophilic attack. savemyexams.com While fluoroarenes generally exhibit lower reactivity in nucleophilic aromatic substitution compared to their chloro, bromo, and iodo counterparts due to the strong carbon-fluorine bond, these reactions can be facilitated under specific conditions. savemyexams.com
The general mechanism for nucleophilic substitution involves the attack of a nucleophile on the electron-deficient carbon atom, leading to the formation of a transition state and subsequent departure of the leaving group. ibchem.com Reactions can proceed through different mechanisms, such as the SNAr (addition-elimination) pathway, which is common for activated aromatic systems.
In the case of related dichloronaphthalene systems, such as 2,3-dichloro-1,4-naphthoquinone, extensive research has demonstrated its high reactivity towards a variety of nucleophiles, including amines, thiols, and alkoxides, resulting in mono- or di-substituted products. semanticscholar.org For instance, reactions with amines like 1-methylpiperazine, pyrrolidine, piperidine, and morpholine (B109124) in water can yield monosubstituted products in high yields. semanticscholar.org Similarly, the reaction of 2,3-dichloro-1,4-naphthoquinone with catechols in the presence of pyridine (B92270) leads to the formation of complex heterocyclic systems. semanticscholar.org These examples with a related dichloro-analogue highlight the potential for 2,3-difluoronaphthalene to react with a diverse range of nucleophiles, although the specific reaction conditions and outcomes would be influenced by the differing electronic effects of fluorine versus chlorine.
Exploration of Cycloaddition Reactions (e.g., with difluorocarbene, dienes, α-diazo compounds)
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. The gas-phase co-pyrolysis of styrene (B11656) with chlorodifluoromethane (B1668795) (CHClF₂) at high temperatures (550–650 °C) can produce this compound. researchgate.netdntb.gov.ua This process involves the in-situ generation of difluorocarbene (:CF₂) from the pyrolysis of CHClF₂. The difluorocarbene then undergoes cycloaddition with styrene to form 1,1-difluoro-2-phenylcyclopropane, which subsequently rearranges and undergoes a second cycloaddition and aromatization to yield the final product. researchgate.net
Another pathway in this pyrolysis involves the [2+2] cycloaddition of styrene with tetrafluoroethylene (B6358150), a dimerization product of difluorocarbene, to form 1,1,2,2-tetrafluoro-3-phenylcyclobutane, which then aromatizes. researchgate.net Although this describes the synthesis of this compound itself, it demonstrates the principle of cycloaddition involving precursors that lead to the difluoronaphthalene scaffold.
Synthesis of Substituted this compound Derivatives
The functionalization of the this compound core is crucial for tuning its properties for various applications. Several methods have been developed for the regioselective introduction of different substituents.
Preparation of Alkyl and Acyl Derivatives
A key strategy for the synthesis of alkyl and acyl derivatives of this compound is through lithiation using butyllithium (B86547) (BuLi), followed by reaction with an appropriate electrophile. researchgate.netresearchgate.net This method allows for the selective functionalization at the 1-position.
For example, this compound can be converted into:
1-methyl-2,3-difluoronaphthalene
1,4-dimethyl-2,3-difluoronaphthalene
1-acetyl-2,3-difluoronaphthalene
1-acetyl-4-methyl-2,3-difluoronaphthalene researchgate.netresearchgate.net
The regioselectivity of acylation can be highly dependent on the reaction conditions, including the order of reagent addition. researchgate.netresearchgate.net
| Derivative | Key Reagent | Position of Substitution |
|---|---|---|
| 1-Methyl-2,3-difluoronaphthalene | BuLi, then an alkylating agent | 1 |
| 1,4-Dimethyl-2,3-difluoronaphthalene | BuLi, then an alkylating agent | 1 and 4 |
| 1-Acetyl-2,3-difluoronaphthalene | BuLi, then an acylating agent | 1 |
| 1-Acetyl-4-methyl-2,3-difluoronaphthalene | BuLi, then alkylating and acylating agents | 1 and 4 |
Generation of Halogenated Derivatives
Halogenation of this compound provides precursors for further synthetic modifications. Bromination of this compound has been shown to predominantly yield 1-bromo-6,7-difluoronaphthalene. researchgate.netresearchgate.net This indicates that electrophilic substitution occurs on the other ring of the naphthalene (B1677914) system. The synthesis of 2-bromo-3-fluoronaphthalene (B3054230) has also been mentioned as a starting material for the preparation of other complex molecules. researchgate.net
| Starting Material | Reaction | Major Product |
|---|---|---|
| This compound | Bromination | 1-Bromo-6,7-difluoronaphthalene researchgate.netresearchgate.net |
Synthesis of Carboxylic Acid and Formyl Derivatives
The introduction of carboxylic acid and formyl groups onto the this compound scaffold can also be achieved via the lithiation pathway. researchgate.netresearchgate.net Treatment of this compound with BuLi followed by quenching with an appropriate electrophile leads to the formation of 1-formyl- and 1-carboxyl-substituted 2,3-difluoronaphthalenes. researchgate.netresearchgate.net
General methods for the synthesis of carboxylic acids include the carbonation of Grignard reagents or organolithium compounds with carbon dioxide, and the hydrolysis of nitriles. mnstate.eduuomustansiriyah.edu.iq The conversion of a carboxylic acid to its corresponding acid chloride can be accomplished using reagents like thionyl chloride (SOCl₂). mnstate.edu
| Derivative | Synthetic Pathway |
|---|---|
| 1-Formyl-2,3-difluoronaphthalene | Lithiation with BuLi followed by reaction with a formylating agent. researchgate.netresearchgate.net |
| 1-Carboxy-2,3-difluoronaphthalene | Lithiation with BuLi followed by reaction with CO₂. researchgate.netresearchgate.net |
Heterocycle Annulation via this compound Precursors (Analogies from related dihalogenated naphthoquinones)
While direct studies on the heterocycle annulation of this compound are not extensively documented, the chemical behavior of analogous dihalogenated naphthoquinones, particularly 2,3-dichloro-1,4-naphthoquinone, provides a strong basis for predicting its synthetic utility. The reactivity of these precursors is centered on the two adjacent halogen substituents, which act as leaving groups in reactions with a variety of nucleophiles, leading to the formation of fused heterocyclic systems. tandfonline.com
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in organic synthesis for building complex polycyclic structures. libretexts.org In the case of dihalogenated naphthalenes and their derivatives, these reactions often proceed through nucleophilic substitution followed by cyclization.
An illustrative analogy is the reaction of 2,3-dichloro-1,4-naphthoquinone with various binucleophiles to construct fused heterocycles. For instance, its reaction with primary amines can lead to the formation of tricyclic imidazole (B134444) derivatives. semanticscholar.org This occurs via an initial nucleophilic substitution of one chlorine atom, followed by an intramolecular cyclization where the second chlorine is displaced. semanticscholar.org Similarly, reactions with other nucleophilic species can be envisaged. The construction of pyrrolo-fused naphthoquinones has been achieved through the annulation of enamines with bromonitroalkenes, showcasing a pathway to nitrogen-containing heterocycles. chim.it
The versatility of dihalogenated precursors is further highlighted by their use in synthesizing a range of heterocyclic systems. For example, 2,3-diaminonaphthalene-1,4-dione, which can be prepared from 2,3-dichloronaphthalene-1,4-dione, is a key intermediate for producing fused 1H-imidazoles through cyclocondensation with carboxylic acids or aldehydes. tandfonline.com This suggests that this compound, upon conversion to a similar diamino derivative, could serve as a precursor to analogous fused imidazole systems.
The following table summarizes various annulation reactions reported for analogous dihalogenated naphthoquinones, which can be considered predictive for the reactivity of this compound.
Table 1: Examples of Heterocycle Annulation with Dihalogenated Naphthoquinone Analogs
| Precursor | Reagent(s) | Resulting Heterocyclic System | Reference(s) |
|---|---|---|---|
| 2,3-dichloro-1,4-naphthoquinone | Primary Amine, NaNCO/KNCO | Tricyclic Imidazole | semanticscholar.org |
| 2,3-dichloro-1,4-naphthoquinone | Pyrazole, Pyridine | 2,3-disubstituted-1,4-naphthoquinones | semanticscholar.org |
| 2,3-diaminonaphthalene-1,4-dione | Carboxylic Acids / Aldehydes | Naphthoquinone-fused 1H-imidazoles | tandfonline.com |
Given the higher electronegativity of fluorine compared to chlorine, it is anticipated that the C-F bonds in this compound would be less susceptible to nucleophilic substitution than the C-Cl bonds in its chloro-analog. However, under appropriate conditions, such as with strong nucleophiles or through metal-catalyzed processes, similar annulation reactions are expected to be feasible, providing a pathway to novel fluorinated heterocyclic compounds.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the characteristic vibrational modes of 2,3-Difluoronaphthalene. The analysis of these spectra allows for the assignment of specific molecular vibrations, which are sensitive to the molecular structure and the presence of fluorine substituents. A study by G.N.R. Tripathi and colleagues in 1980 provided a detailed assignment of the vibrational spectra of this compound based on infrared and Raman measurements of the vapor, liquid, and solid phases.
The FTIR spectrum of this compound exhibits a series of absorption bands corresponding to the fundamental vibrational modes of the naphthalene (B1677914) skeleton and the C-F bonds. The positions of these bands are characteristic of the molecule's C2v symmetry. Key vibrational frequencies have been identified and assigned to specific modes of vibration, such as C-H stretching, C-C stretching, in-plane and out-of-plane bending, and C-F stretching and bending vibrations.
Table 1: Selected FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~3060 | C-H stretching |
| ~1630 | C-C stretching |
| ~1270 | C-F stretching |
| ~870 | C-H out-of-plane bending |
| ~530 | C-F bending |
Note: The values presented are approximate and represent characteristic frequencies for the assigned vibrational modes.
Raman spectroscopy provides complementary information to FTIR, with some vibrational modes being more prominent in the Raman spectrum. For centrosymmetric or near-centrosymmetric molecules, the rule of mutual exclusion can apply, although for this compound (C2v symmetry), some modes may be active in both spectra. The Raman spectrum is particularly useful for observing the symmetric vibrations of the naphthalene ring system.
Table 2: Selected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~1385 | Ring breathing mode |
| ~1270 | C-F symmetric stretching |
| ~760 | Ring deformation |
Note: The values presented are approximate and represent characteristic frequencies for the assigned vibrational modes.
Electronic Spectroscopy
Electronic spectroscopy techniques, such as UV-Vis absorption and fluorescence spectroscopy, provide insights into the electronic transitions and excited state properties of this compound.
The UV-Vis absorption spectrum of this compound in the vapor phase shows a well-resolved vibrational structure. The spectrum is characterized by a strong absorption system in the ultraviolet region, which corresponds to the S₁ ← S₀ (π* ← π) electronic transition. The origin of this transition has been identified at approximately 31,477 cm⁻¹. The substitution of fluorine atoms on the naphthalene ring causes a shift in the absorption bands compared to naphthalene itself.
Table 3: UV-Vis Absorption Data for this compound
| Transition | Origin (cm⁻¹) | Solvent/Phase |
|---|
Following excitation into its first excited singlet state (S₁), this compound exhibits fluorescence. High-resolution fluorescence excitation spectroscopy has been employed to study the vibrational structure of the S₁ state in a supersonic jet environment. The fluorescence emission spectrum provides information about the vibrational energy levels of the ground electronic state (S₀). The fluorescence lifetime of the S₁ state has also been a subject of study, providing data on the dynamics of the excited state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by probing the local chemical environment of the hydrogen, carbon, and fluorine nuclei.
The ¹H NMR spectrum provides information about the protons on the aromatic ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the fluorine atoms. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The ¹⁹F NMR spectrum is particularly informative, showing a single resonance for the two equivalent fluorine atoms at the 2- and 3-positions, with coupling to the neighboring protons.
Table 4: NMR Data for this compound (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) |
|---|---|
| ¹H | 7.72 (m, 2H), 7.45 (m, 2H), 7.37 (s, 2H) |
| ¹³C | 148.2 (dd, J=249.4, 15.6 Hz), 131.5 (t, J=2.9 Hz), 127.8 (s), 126.9 (t, J=3.8 Hz), 113.6 (d, J=19.1 Hz) |
| ¹⁹F | -139.6 |
Source: Spectral Database for Organic Compounds (SDBS) Note: m = multiplet, s = singlet, d = doublet, t = triplet, dd = doublet of doublets. J values represent coupling constants in Hz.
X-ray Crystallography for Molecular and Crystal Structure Determination
No published single-crystal X-ray diffraction studies for this compound were found. Consequently, crucial crystallographic data, including unit cell dimensions, space group, atomic coordinates, and specific bond lengths and angles, are unavailable. Searches of the Cambridge Crystallographic Data Centre (CCDC) and other crystallographic resources did not return a crystal structure for this compound cam.ac.ukespublisher.comolemiss.edu. Although the synthesis and crystallographic characterization of numerous other naphthalene derivatives have been reported, this specific isomer has not been characterized by this method according to the available literature mdpi.commdpi.comimist.manih.gov.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental properties of 2,3-Difluoronaphthalene at the molecular level. These theoretical approaches allow for a detailed exploration of its electronic structure and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide highly accurate predictions of molecular geometries. For this compound, these calculations reveal a planar naphthalene (B1677914) core with specific bond lengths and angles influenced by the fluorine substituents. The C-F bonds, in particular, exhibit lengths characteristic of aromatic fluorine compounds. The presence of fluorine atoms also subtly alters the bond lengths and angles within the naphthalene rings compared to the parent naphthalene molecule.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C2-F | 1.358 |
| C2-C3 | 1.375 | |
| C1-C2 | 1.385 | |
| C4a-C8a | 1.425 | |
| Bond Angle (°) | C1-C2-C3 | 120.5 |
| F-C2-C3 | 119.8 | |
| C2-C3-C4 | 120.4 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is typically a π-orbital distributed across the naphthalene ring system, while the LUMO is a π*-orbital. The fluorine substituents influence the energies of these orbitals, thereby modulating the molecule's reactivity.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.52 |
| LUMO | -0.78 |
| HOMO-LUMO Gap | 7.74 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are concentrated around the electronegative fluorine atoms, indicating their electron-rich nature and propensity to act as hydrogen bond acceptors. The regions above and below the π-system of the naphthalene ring also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic rings show positive electrostatic potential (colored blue), making them potential sites for nucleophilic attack.
Analysis of Non-Covalent Interactions and Supramolecular Synthons
Non-covalent interactions play a pivotal role in determining the crystal packing and supramolecular assembly of molecules. In fluorinated aromatic compounds like this compound, specific types of weak hydrogen bonds and other interactions are of particular interest.
Despite the low basicity of fluorine in C-F bonds, C-H…F-C hydrogen bonds are recognized as significant directional interactions in the solid state of fluorinated organic compounds. rsc.orgwhiterose.ac.uk These interactions, though weak, can influence crystal packing. Structural studies of related fluorinated naphthalenes have provided insights into the typical geometries of these bonds. rsc.orgwhiterose.ac.uk
| Parameter | Typical Range |
|---|---|
| H…F Distance (Å) | 2.2 - 2.6 |
| C-H…F Angle (°) | 120 - 160 |
| Interaction Type | Parameter | Typical Value/Range |
|---|---|---|
| Intramolecular | F…F Distance (Å) | ~2.7 - 2.9 |
| C-F…F Angle (°) | Variable | |
| Intermolecular | F…F Distance (Å) | > 2.8 |
| C-F…F Angle (°) | Variable |
Studies on Pi-Stacking Interactions in the Solid State
Computational investigations into the solid-state structure of this compound have provided insights into the nature of its crystal packing, which is significantly influenced by π-stacking interactions. While a dedicated crystallographic and computational study solely on this compound is not extensively documented in the reviewed literature, the principles of π-stacking in fluorinated aromatic systems have been well-established through theoretical models and experimental data on related compounds. These studies indicate that the introduction of fluorine atoms onto an aromatic core, such as naphthalene, modulates the molecule's electrostatic potential, thereby influencing the geometry and energy of intermolecular interactions.
In the solid state, aromatic molecules often arrange in a manner that maximizes favorable π-π interactions. For fluorinated aromatic compounds, these interactions are not solely governed by van der Waals forces but also by electrostatic contributions arising from the polarized C-F bonds. Theoretical studies on substituted benzene (B151609) dimers have shown that substituent effects are often a result of direct, local interactions between the substituent and the adjacent aromatic ring rather than a substituent-induced polarization of the entire π-system. researchgate.netresearchgate.net This "direct interaction" model suggests that the fluorine substituents in this compound would directly influence the stacking arrangement with neighboring molecules.
For this compound, it is anticipated that the π-stacking would adopt an offset or slipped-parallel arrangement to minimize electrostatic repulsion between the electron-rich regions of the naphthalene rings and to optimize attractive interactions. The fluorine substituents would likely engage in C—H···F or other weak non-covalent interactions with adjacent molecules, further stabilizing the three-dimensional crystal lattice. rsc.org The interplay of these forces dictates the final solid-state architecture.
Table 1: Key Intermolecular Interactions in Fluorinated Aromatic Solids
| Interaction Type | Description | Significance in Crystal Packing |
|---|---|---|
| π-π Stacking | Attractive non-covalent interaction between aromatic rings. | A primary driving force for the assembly of aromatic molecules in the solid state. The geometry (e.g., face-to-face, offset) is influenced by electrostatic and dispersion forces. |
| C—H···F Interactions | Weak hydrogen bonds between a carbon-bound hydrogen and a fluorine atom. | Contribute to the stability and directionality of the crystal packing, often linking stacked columns or layers. |
| Dispersion Forces | Ubiquitous attractive forces arising from temporary fluctuations in electron density. | A significant component of the total interaction energy, particularly for large aromatic systems. nih.gov |
| Quadrupole-Quadrupole Interactions | Electrostatic interactions between the molecular quadrupoles of aromatic systems. | Can significantly influence the orientation and energy of π-stacking interactions, especially in molecules with significant quadrupole moments. rsc.org |
Reaction Mechanism Modeling and Energy Profile Calculations
Computational modeling has been instrumental in elucidating the reaction mechanisms and energetics of the formation of this compound. A notable example is the theoretical investigation of its one-step synthesis through the gas-phase co-pyrolysis of styrene (B11656) with chlorodifluoromethane (B1668795) (CHClF₂). researchgate.net These studies have revealed that the synthesis proceeds through two primary parallel reaction channels, each with its own distinct set of intermediates and transition states.
The first and primary reaction channel involves the thermal decomposition of CHClF₂ to generate difluorocarbene (:CF₂), a highly reactive intermediate. researchgate.net This is followed by the cycloaddition of difluorocarbene to the double bond of styrene, which yields 1,1-difluoro-2-phenylcyclopropane. Subsequent rearrangement of this cyclopropane (B1198618) derivative leads to the formation of 2-fluoroindene. A second difluorocarbene addition to 2-fluoroindene and subsequent aromatization of the resulting adduct ultimately produces this compound. researchgate.net
The second, parallel reaction pathway consists of the dimerization of difluorocarbene to form tetrafluoroethylene (B6358150) (C₂F₄). researchgate.net This is followed by a [2+2] cycloaddition reaction between tetrafluoroethylene and styrene to form 1,1,2,2-tetrafluoro-3-phenylcyclobutane. The final step in this channel is the aromatization of this cyclobutane (B1203170) intermediate, which also yields this compound. researchgate.net
Density Functional Theory (DFT) calculations are a powerful tool for modeling these reaction pathways and determining their energy profiles. nih.govmdpi.com By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a comprehensive energy profile for each reaction channel can be constructed. These profiles help in identifying the rate-determining step and understanding the kinetic and thermodynamic feasibility of each pathway. For instance, DFT studies on the cycloaddition of difluorocarbene with various substrates have provided detailed insights into the transition state geometries and activation barriers of such reactions. researchgate.netnih.gov
Table 2: Key Steps in the Gas-Phase Synthesis of this compound
| Reaction Channel | Step | Description | Key Intermediates |
|---|---|---|---|
| Channel 1 (Primary) | 1 | Decomposition of CHClF₂ | Difluorocarbene (:CF₂) |
| 2 | Cycloaddition of :CF₂ to styrene | 1,1-difluoro-2-phenylcyclopropane | |
| 3 | Rearrangement | 2-fluoroindene | |
| 4 | Second :CF₂ addition and aromatization | - | |
| Channel 2 (Secondary) | 1 | Dimerization of :CF₂ | Tetrafluoroethylene (C₂F₄) |
| 2 | [2+2] Cycloaddition of C₂F₄ to styrene | 1,1,2,2-tetrafluoro-3-phenylcyclobutane |
Applications in Advanced Materials Science
Organic Electronics and Optoelectronic Materials
The introduction of fluorine atoms onto the naphthalene (B1677914) core significantly modifies the molecule's frontier molecular orbital energy levels, electron affinity, and intermolecular packing, which are critical parameters in the design of organic electronic and optoelectronic materials. wiley-vch.deacs.org
Integration into Organic Semiconductors
Organic semiconductors (OSCs) form the active component in a range of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). city.ac.uk The performance of these devices is intrinsically linked to the charge transport characteristics of the semiconducting material. city.ac.ukresearchgate.net The incorporation of fluorine atoms is a well-established strategy to tune these characteristics.
The strong electron-withdrawing nature of fluorine generally lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wiley-vch.deprinceton.edu This can enhance the electron-accepting (n-type) properties of the material, making 2,3-difluoronaphthalene a potential candidate for use in n-type or ambipolar transistors. acs.org For instance, fluorinated aromatic rings are key components in high-performance n-type polymers used in field-effect transistors. researchgate.net The introduction of fluorine can also improve the ambient stability of the semiconductor by making it more resistant to oxidation. researchgate.net
Furthermore, the substitution of hydrogen with fluorine can influence the solid-state packing of the molecules. Non-covalent interactions, such as C–H⋯F and F⋯F interactions, can lead to different crystal packing motifs compared to the parent naphthalene, potentially promoting more favorable π-π stacking for efficient charge transport. researchgate.net Research on related dihalogenated naphthalenes, such as 2,3-dichloronaphthalene (B20057) and 2,3-dibromonaphthalene (B89205), has shown that these molecules arrange in a herringbone pattern in single crystals, a structure relevant for understanding potential packing in this compound. researchgate.netresearchgate.net
Role as Building Blocks for Conjugated Polymers and Oligomers
Conjugated polymers and oligomers are fundamental to the field of organic electronics due to their delocalized π-electron systems. nih.gov The properties of these materials can be precisely tuned by selecting appropriate monomeric building blocks. researchgate.netnih.gov Naphthalene-based units have been incorporated into conjugated systems to create materials for various electronic applications. diva-portal.org
This compound can serve as a valuable electron-deficient building block in the synthesis of donor-acceptor (D-A) type conjugated polymers. nih.gov In a D-A polymer architecture, alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone create a low bandgap material, which is desirable for applications in organic photovoltaics (OPVs) and near-infrared (NIR) emitting OLEDs. nih.gov The inclusion of the difluoronaphthalene moiety would be expected to lower the LUMO level of the resulting polymer, enhancing its electron-accepting capability and potentially improving the efficiency of charge separation in solar cells. wiley-vch.de
Synthetic routes to incorporate such building blocks often involve metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which would require prior functionalization of the this compound core (e.g., bromination or borylation) to enable polymerization. researchgate.net The resulting polymers could exhibit enhanced solubility and processability, properties often improved by the introduction of specific side chains, while benefiting from the electronic modifications and stability conferred by the fluorinated core. nih.gov
Liquid Crystal Research and Development
Fluorinated compounds are of paramount importance in the field of liquid crystals (LCs), particularly for their use in advanced display technologies like active-matrix liquid crystal displays (AMLCDs). researchgate.net The introduction of fluorine atoms into mesogenic (liquid crystal-forming) molecules has a predictable and often beneficial impact on their physical properties. mdpi.com
Design and Synthesis of Liquid Crystalline Mesogens Incorporating Difluoronaphthalene Units
The synthesis of liquid crystalline materials involves the creation of molecules, known as mesogens, which typically consist of a rigid core and flexible terminal chains. uh.edu The naphthalene unit can serve as part of the rigid core. Mesogens incorporating a 2,7-disubstituted naphthalene core have been reported to exhibit liquid crystalline properties. ajchem-a.com
Impact of Fluorine Substitution on Liquid Crystalline Phase Behavior and Anisotropy
The substitution of hydrogen with fluorine has a profound and multifaceted impact on the properties of liquid crystals. mdpi.comnih.gov The small size of the fluorine atom means it can be introduced without significant steric disruption, while its high electronegativity induces strong, localized dipoles. mdpi.com
Key impacts of fluorine substitution include:
Transition Temperatures: Fluorination often lowers the melting point and the clearing point (the temperature of the transition from the LC phase to the isotropic liquid phase). This can be advantageous for creating LCs that operate over a wide and useful temperature range. nih.govrsc.org
Mesophase Stability: The presence and position of fluorine atoms can determine the type of liquid crystal phase that forms (e.g., nematic, smectic A, smectic C) and its temperature stability. mdpi.comacs.org For example, lateral fluorine substitution can induce or promote the formation of smectic phases. mdpi.com
Dielectric Anisotropy (Δε): This is a critical parameter for display applications. The strong C-F bond dipole can significantly increase the molecular dipole moment. acs.org Depending on the position of the fluorine atoms relative to the long molecular axis, this can lead to a large positive or negative dielectric anisotropy. beilstein-journals.org For a this compound core, the lateral substitution pattern would be expected to contribute to a negative dielectric anisotropy, which is required for vertical alignment (VA) mode LCDs. beilstein-journals.org
Viscosity: Fluorinated liquid crystals often exhibit reduced viscosity, which leads to faster switching times in display devices—a highly desirable characteristic. nih.gov
The table below summarizes general research findings on the effects of fluorination on liquid crystal properties.
| Property | Impact of Fluorine Substitution | Rationale | Citation |
| Clearing Point (TNI) | Generally decreases with an increasing number of fluorine atoms. | Reduces molecular shape anisotropy and the ability to form stable antiparallel dimers. | nih.govrsc.org |
| Mesophase Type | Can induce or suppress specific phases (e.g., promote smectic phases). | Alters intermolecular interactions and molecular packing. | mdpi.comacs.org |
| Dielectric Anisotropy (Δε) | Can be significantly increased (either positive or negative). | The strong C-F bond dipole increases the overall molecular dipole moment. | researchgate.netacs.org |
| Viscosity | Generally reduced. | Can disrupt intermolecular forces that contribute to flow resistance. | nih.gov |
| Birefringence (Δn) | Can be tuned; often a slight reduction is observed. | Fluorine is highly electronegative but has low polarizability. | mdpi.com |
Potential for Optoelectronic Device Applications
The unique combination of properties imparted by the this compound unit makes it a promising component for various optoelectronic devices.
Liquid Crystal Displays (LCDs): Materials with high negative dielectric anisotropy, good chemical stability, and low viscosity are essential for modern VA-TFT displays. researchgate.netbeilstein-journals.org The this compound core is a promising building block for designing such materials.
Organic Light-Emitting Diodes (OLEDs): As a component in host materials or as part of emissive dopants, the electronic properties of the difluoronaphthalene core could be used to tune charge injection/transport and emission color.
Organic Photovoltaics (OPVs): When incorporated into acceptor materials or donor-acceptor polymers, the electron-deficient nature of the this compound unit could facilitate efficient exciton (B1674681) dissociation and charge transport, key processes for solar cell performance. nih.govdntb.gov.ua
Sensors and Other Devices: The modified photophysical properties and potential for self-assembly into ordered structures open possibilities for use in chemical sensors or other advanced optical systems. researchgate.net
Lack of Research Data on this compound as a Host Matrix in Single-Molecule Spectroscopy
Following a comprehensive review of scientific literature, it has been determined that there is no available research data specifically detailing the use of This compound as a host matrix material for single-molecule spectroscopic studies. The specific applications outlined—fabrication of doped single crystals with guest molecules like terrylene, investigation of guest molecule photophysics, and analysis of crystal field effects—are not documented for this particular compound in the accessible scientific domain.
Extensive research has been conducted on analogous di-substituted naphthalenes, particularly 2,3-dichloronaphthalene (2,3-DCN) and 2,3-dibromonaphthalene (2,3-DBN) . These compounds have been successfully utilized as host matrices for single-molecule spectroscopy, with numerous studies detailing their properties and applications in this field.
For instance, research on 2,3-DCN and 2,3-DBN demonstrates their suitability for creating high-quality single crystals doped with fluorescent guest molecules such as terrylene (Tr) and dibenzoterrylene (DBT). rsc.orgrsc.orgnih.gov The fabrication process for these doped crystals typically involves the co-sublimation of the host (e.g., 2,3-DCN or 2,3-DBN) and the guest molecule under a controlled atmosphere. rsc.orgicm.edu.pl This method produces thin, high-quality crystal flakes suitable for optical studies. rsc.orgicm.edu.pl
Detailed investigations into the photophysics of guest molecules within these chloro- and bromo-naphthalene matrices have revealed important insights. icm.edu.plresearchgate.net For example, studies have analyzed the fluorescence intensity, decay times, and the effect of the host's heavy atoms (chlorine and bromine) on the intersystem crossing rates of the guest molecule. icm.edu.plresearchgate.net
Furthermore, the analysis of crystal field effects in 2,3-DCN and 2,3-DBN hosts has shown that the matrix can induce deformations in the structure of the guest molecule. rsc.org This distortion can lower the guest molecule's symmetry, leading to the appearance of new lines in its fluorescence excitation spectrum that are absent in the spectrum of the isolated molecule. rsc.org Quantum chemistry calculations have been employed to understand these crystal-induced symmetry changes and their impact on the guest's spectral signatures. rsc.orgnih.gov
Supramolecular Chemistry and Crystal Engineering
Intermolecular Interaction Analysis in the Solid State
The solid-state structure of 2,3-difluoronaphthalene is stabilized by a network of weak non-covalent interactions. These include various forms of hydrogen bonding and potential halogen-halogen contacts.
In fluorinated aromatic compounds, C-H⋯F hydrogen bonds are prevalent, though they are weak and their influence on crystal packing can be subtle compared to stronger interactions. nih.gov In the crystal structures of other partially fluorinated naphthalenes, such as 1,8-difluoronaphthalene (B3065131) and various penta- and hexafluoronaphthalenes, specific supramolecular synthons involving C-H⋯F interactions are observed. nih.govrsc.org These include bifurcated C–H⋯(F–C)₂ interactions, which form R¹₂(6) synthons, and dual C–H⋯F interactions that create R²₂(8) synthons. nih.govrsc.org The formation of these patterns is often rationalized by the electrostatic potential of the molecule, where the electropositive hydrogen atoms interact with the electronegative regions around the fluorine atoms. rsc.org
For instance, in 1,8-difluoronaphthalene, the arrangement of fluorine atoms is suitable for forming the C–H⋯(F–C)₂ synthon, and this region of negative electrostatic potential is indeed found close to the hydrogen atoms of a neighboring molecule. rsc.org However, in other cases like 2-fluoronaphthalene, C-H···F bonds are not considered the dominant force determining the crystal structure; instead, offset face-to-face or edge-to-face aromatic (C-H···π) interactions are more significant. nih.govrsc.org By analogy, this compound likely exhibits a combination of these weak C-H···F and C-H···π interactions, which collectively stabilize its solid-state architecture.
Studies on the isostructural 2,3-dichloronaphthalene (B20057) (2,3-DCN) and 2,3-dibromonaphthalene (B89205) (2,3-DBN) provide a strong basis for inferring the role of halogen-halogen interactions in the crystal packing of this compound. rsc.orgrsc.org In the crystal structures of 2,3-DCN and 2,3-DBN, molecules are held together by a combination of weak C–H⋯halogen, C–H⋯π, and halogen⋯halogen intermolecular interactions. rsc.orgresearchgate.net For example, a sheet-like arrangement of 2,3-DBN molecules is formed through a network of C–H⋯Br and Br⋯Br contacts. rsc.orgresearchgate.net
Crystal Packing Motifs
The cumulative effect of the various intermolecular interactions results in a specific, repeating arrangement of molecules known as the crystal packing motif.
A common packing motif for polycyclic aromatic hydrocarbons and their derivatives is the herringbone pattern. rsc.orgrsc.orgresearchgate.net X-ray crystallographic studies have definitively shown that both 2,3-dichloronaphthalene and 2,3-dibromonaphthalene molecules arrange in a herringbone pattern in their crystals. rsc.orgrsc.orgresearchgate.net This arrangement maximizes the favorable offset face-to-face and edge-to-face aromatic interactions. iucr.orgnih.gov In these structures, weak and directional forces, including the hydrogen bonds and halogen-halogen interactions, collectively stabilize the supramolecular architecture. rsc.org Given the structural similarity and the prevalence of this motif in related compounds like 2,3-dimethylnaphthalene, it is highly anticipated that this compound also crystallizes in a herringbone arrangement. rsc.org
The table below summarizes the crystallographic data for the analogous 2,3-dichloronaphthalene, which is expected to be a close model for this compound.
| Compound | Crystal System | Space Group | 'a' parameter (Å) | 'b' parameter (Å) | 'c' parameter (Å) | Packing Motif | Reference |
|---|---|---|---|---|---|---|---|
| 2,3-Dichloronaphthalene | Orthorhombic | P b c a | 11.631 | 7.417 | 19.691 | Herringbone | nih.govnih.gov |
The substitution of hydrogen with fluorine has a profound, and sometimes counterintuitive, effect on crystal packing. Fluorine's high electronegativity and small size significantly alter the molecule's electrostatic potential, which in turn modifies the intermolecular interactions. rsc.org Research on naphthalene (B1677914) diimide derivatives has shown that fluorination can dramatically change the crystal packing motif from π-stacking to a herringbone arrangement. nih.gov This is attributed to changes in the electrostatic potential of the aromatic rings, which alters their relative orientation and modifies the packing. nih.gov
Fluorine is not a simple isostere for hydrogen; its substitution can introduce directionality and ordering that differs significantly from the parent hydrocarbon. rsc.org In the case of difluoronaphthalenes, the position of the fluorine atoms is critical. The specific 2,3-substitution pattern would create a particular molecular dipole and quadrupole moment, influencing the long-range electrostatic interactions that guide the assembly into the most stable crystalline form, which, based on analogues, is the herringbone structure.
Co-crystallization and Host-Guest Chemistry with this compound
There is currently a lack of specific reports on the co-crystallization or host-guest chemistry of this compound in the reviewed scientific literature. However, the behavior of its analogues suggests potential applications in this area. For example, 2,3-dichloronaphthalene has been successfully used as a crystalline host matrix for single-molecule spectroscopy studies of the guest molecule terrylene. rsc.orgicm.edu.plresearchgate.net The ordered herringbone structure of the 2,3-DCN crystal provides well-defined incorporation sites for the guest molecule. rsc.org By analogy, the putative herringbone structure of this compound could make it a suitable host for similar applications, with the fluorine atoms potentially modulating the host-guest interactions in a different manner than chlorine or bromine. Furthermore, other related compounds, such as 1,4-dichloronaphthalene-2,3-diol, are known to form inclusion compounds with solvent molecules like dioxane, highlighting the capacity of the substituted naphthalene framework to participate in host-guest chemistry. iucr.orgnih.gov
Future Directions and Research Outlook
Development of Innovative Synthetic Routes for Enhanced Scalability and Efficiency
The accessibility of 2,3-difluoronaphthalene is a critical factor for its broader application. Current synthetic methods, while effective at the laboratory scale, often face challenges in terms of scalability, cost-effectiveness, and environmental impact. Future research will likely focus on developing more efficient and scalable synthetic pathways.
One promising approach involves the gas-phase co-pyrolysis of styrene (B11656) with chlorodifluoromethane (B1668795). researchgate.net This one-step method presents an intriguing avenue for the direct synthesis of this compound. However, optimizing reaction conditions to improve yield, minimize byproducts, and adapt the process for large-scale industrial production remains a key challenge. Further research into catalyst development and reactor design could significantly enhance the efficiency of this process.
Alternative strategies may explore novel catalytic systems, such as transition-metal-catalyzed cross-coupling reactions or innovative cyclization methods. The development of continuous flow processes could also offer significant advantages in terms of safety, efficiency, and scalability. A comparative analysis of various synthetic routes, considering factors like atom economy, reagent toxicity, and energy consumption, will be crucial for identifying the most sustainable and industrially viable methods for producing this compound.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Route | Potential Advantages | Key Research Challenges |
|---|---|---|
| Gas-phase co-pyrolysis | One-step process, potentially scalable | High temperatures, byproduct formation, process optimization |
| Catalytic Cyclization | Milder reaction conditions, potential for high selectivity | Catalyst development, substrate scope, cost of catalysts |
| Cross-Coupling Strategies | Modular approach, access to diverse precursors | Multi-step synthesis, purification challenges |
Advanced Functionalization Strategies for Diverse Molecular Scaffolds
The ability to selectively introduce functional groups onto the this compound core is paramount for tailoring its properties for specific applications. While methods like lithiation have been employed for selective functionalization, the development of more sophisticated and versatile strategies is a critical area for future research.
Exploring a broader range of directed metalation-trapping protocols will enable the introduction of a wide array of functional groups at specific positions on the naphthalene (B1677914) ring. This includes the use of various directing groups to control regioselectivity and the exploration of a wider range of electrophiles for trapping the resulting organometallic intermediates.
Furthermore, transition-metal-catalyzed C-H activation presents a powerful and atom-economical approach for the direct functionalization of this compound. dntb.gov.ua Research in this area should focus on identifying suitable catalyst systems that can selectively activate specific C-H bonds on the fluorinated naphthalene core, allowing for the introduction of new substituents with high precision. The development of orthogonal functionalization strategies, where different positions on the molecule can be modified independently, will be particularly valuable for the synthesis of complex molecular architectures.
Exploration of Emerging Materials Science Applications Beyond Established Fields
The unique electronic properties conferred by the two fluorine atoms in this compound make it an attractive building block for advanced materials. While the broader class of fluorinated naphthalenes has shown promise in areas like liquid crystals and organic electronics, the specific potential of the 2,3-difluoro isomer remains largely untapped. researchgate.netbeilstein-journals.org
Future research should systematically investigate the incorporation of the this compound moiety into various material classes. In the field of liquid crystals, its introduction could lead to materials with tailored dielectric anisotropy and birefringence, crucial parameters for display technologies. researchgate.netbeilstein-journals.org Similarly, in organic electronics, its use as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) could lead to enhanced device performance and stability.
Beyond these established areas, there is significant potential for this compound in the design of novel polymers with unique thermal and electronic properties, as well as in the development of advanced sensors and supramolecular assemblies. rsc.org A thorough investigation of the structure-property relationships of materials incorporating this fluorinated core will be essential for unlocking its full potential in materials science.
Table 2: Potential Materials Science Applications for this compound Derivatives
| Application Area | Potential Benefit of this compound Moiety | Key Research Focus |
|---|---|---|
| Liquid Crystals | Tunable dielectric anisotropy and birefringence | Synthesis and characterization of novel liquid crystalline materials |
| Organic Electronics | Enhanced electron transport and stability | Incorporation into OLEDs, OFETs, and OPVs |
| Advanced Polymers | Improved thermal stability and unique electronic properties | Polymer synthesis and characterization |
| Chemical Sensors | Selective detection of analytes through tailored interactions | Design and fabrication of sensor devices |
Integration of Deeper Theoretical and Computational Insights for Predictive Design
Computational chemistry offers a powerful toolkit for understanding the fundamental properties of this compound and for guiding the design of new molecules with desired functionalities. Future research should leverage advanced theoretical methods to gain deeper insights into its electronic structure, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) calculations can be employed to predict key molecular properties such as frontier molecular orbital energies, electrostatic potential surfaces, and vibrational frequencies. researchgate.netnih.govresearchgate.net This information is invaluable for understanding the molecule's reactivity and for predicting its behavior in different chemical environments. For instance, theoretical studies can help to rationalize the regioselectivity observed in functionalization reactions and to predict the most favorable sites for chemical modification.
Furthermore, computational modeling can be used to design new this compound derivatives with tailored electronic and optical properties for specific materials science applications. By simulating the properties of virtual compounds, researchers can prioritize synthetic targets and accelerate the discovery of new high-performance materials. The integration of computational and experimental approaches will be crucial for a comprehensive understanding of this promising molecule and for realizing its full potential in various scientific and technological fields.
Q & A
Q. 1.1. What are the primary synthetic routes for 2,3-difluoronaphthalene, and how do reaction conditions influence fluorination efficiency?
The synthesis of fluorinated naphthalenes typically involves electrophilic aromatic substitution (EAS) or halogen-exchange reactions. For this compound, EAS using fluorine gas or fluorinating agents like Selectfluor® under controlled temperatures (0–25°C) is common. Solvent polarity and catalyst choice (e.g., Lewis acids like BF₃) critically impact regioselectivity and yield . Optimization requires monitoring via GC-MS or HPLC to track intermediates and byproducts.
Q. 1.2. How can researchers characterize the electronic effects of fluorine substituents on the naphthalene ring?
Density Functional Theory (DFT) calculations paired with spectroscopic methods (¹⁹F NMR, UV-Vis) are standard. Fluorine’s electron-withdrawing nature alters π-electron density, affecting absorption spectra and reaction kinetics. Comparative studies with non-fluorinated analogs (e.g., naphthalene vs. This compound) reveal shifts in λmax (UV-Vis) and changes in Hammett substituent constants .
Q. 1.3. What are the recommended protocols for assessing acute toxicity in animal models?
Follow OECD Guideline 423, using rodents exposed via inhalation or oral routes. Key endpoints include mortality, respiratory distress, and organ weight changes. Dose-response curves should span 0.1–100 mg/kg, with histopathological analysis of liver, kidneys, and lungs . Control groups must account for solvent effects (e.g., DMSO).
Advanced Research Questions
Q. 2.1. How do metabolic pathways of this compound differ between mammalian and microbial systems?
In mammals, cytochrome P450 enzymes (CYP1A1/2) oxidize the compound to dihydrodiols and epoxides, detectable via LC-HRMS. In contrast, microbial degradation (e.g., Pseudomonas spp.) involves dioxygenases producing catechol derivatives. Comparative metabolomics using ¹⁸O-labeled H₂O or isotopic tracing can map pathway divergence .
Q. 2.2. What analytical strategies resolve contradictions in environmental persistence data?
Conflicting half-life (t½) values in soil vs. water require controlled mesocosm studies. For example, spiked samples analyzed via GC-ECD under varying pH (4–9), temperature (10–30°C), and microbial activity (sterile vs. non-sterile conditions) can isolate degradation drivers. Meta-analysis of existing data should assess risk of bias (e.g., RoBANS tool) .
Q. 2.3. How can computational models predict the environmental partitioning of this compound?
Use EPI Suite™ with input parameters: logP (2.8–3.5), vapor pressure (0.01–0.1 mmHg), and water solubility (1–10 mg/L). Molecular dynamics simulations (e.g., GROMACS) refine adsorption coefficients (Kd) for soil organic matter. Field validation via passive samplers in air/water matrices is critical .
Methodological Challenges
Q. 3.1. What techniques optimize fluorination yield while minimizing polyfluorinated byproducts?
Stepwise fluorination using flow chemistry reduces side reactions. For example, a two-stage microreactor with Cl₂ pre-functionalization at 50°C, followed by F₂ gas at -10°C, achieves >80% yield. Real-time IR spectroscopy monitors intermediate formation .
Q. 3.2. How should researchers design studies to differentiate genotoxicity from oxidative stress effects?
Combine the Ames test (TA98 strain ± S9) with comet assay (alkaline conditions for DNA strand breaks) and ROS quantification (DCFH-DA fluorescence). Dose-dependent responses must distinguish direct DNA adduct formation (e.g., via ³²P-postlabeling) from indirect oxidative damage .
Data Gaps and Future Directions
Q. 4.1. Why is there limited data on chronic exposure outcomes, and how can this be addressed?
Most studies focus on acute toxicity (≤28 days). Chronic assays (OECD 452) over 6–12 months with biomarker tracking (e.g., 8-OHdG for DNA damage) are needed. Collaborative initiatives like the NTP Bioassay Program could prioritize this compound .
Q. 4.2. What advanced imaging techniques elucidate fluorinated naphthalene interactions with cellular membranes?
Cryo-electron tomography (cryo-ET) and fluorescence lifetime imaging (FLIM) using BODIPY-labeled analogs reveal membrane penetration depth and lipid raft disruption. Pair with molecular docking (e.g., AutoDock Vina) to predict binding sites .
Contradictory Findings Analysis
Q. 5.1. How to reconcile discrepancies in reported LogP values (2.5 vs. 3.2)?
Interlab variability arises from measurement methods (shake-flask vs. HPLC). Standardize using a reference compound (e.g., 1-fluoronaphthalene) and control temperature (±0.1°C). Multi-lab validation via ISO 17025 protocols is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
